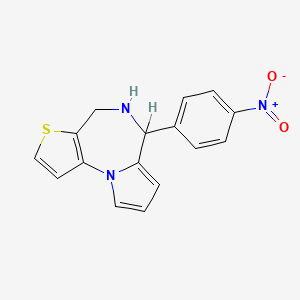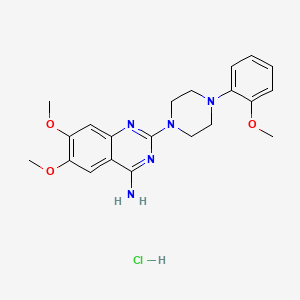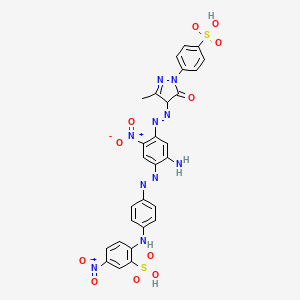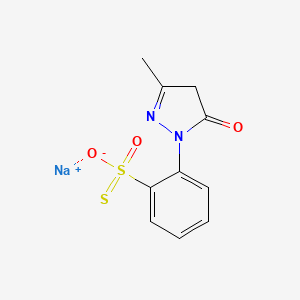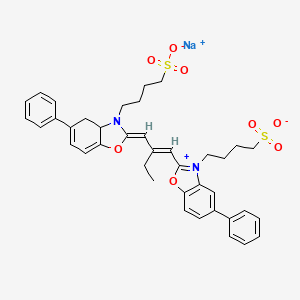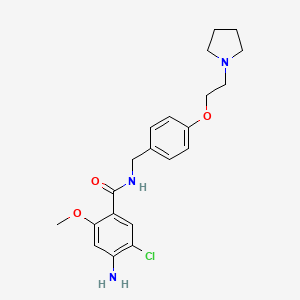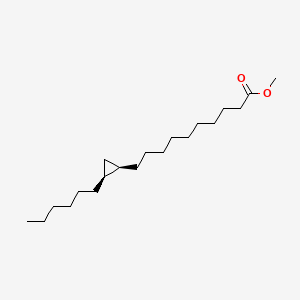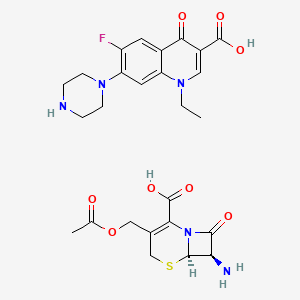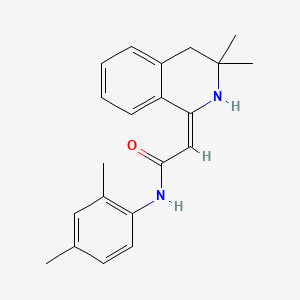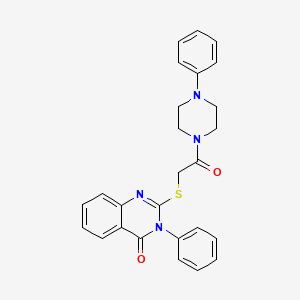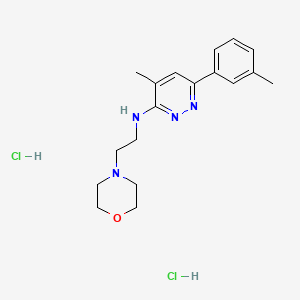
4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, an ethanamine group, and a pyridazinyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridazinyl moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions.
Formation of the dihydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a pharmacological agent targeting specific biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Morpholineethanamine derivatives: Compounds with similar structures but different substituents on the morpholine ring or the pyridazinyl moiety.
Pyridazinyl compounds: Other compounds containing the pyridazinyl group with different functional groups attached.
Uniqueness
The uniqueness of 4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
118269-91-3 |
|---|---|
Molecular Formula |
C18H26Cl2N4O |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
4-methyl-6-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C18H24N4O.2ClH/c1-14-4-3-5-16(12-14)17-13-15(2)18(21-20-17)19-6-7-22-8-10-23-11-9-22;;/h3-5,12-13H,6-11H2,1-2H3,(H,19,21);2*1H |
InChI Key |
WHIQWHROFWBEKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(C(=C2)C)NCCN3CCOCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


